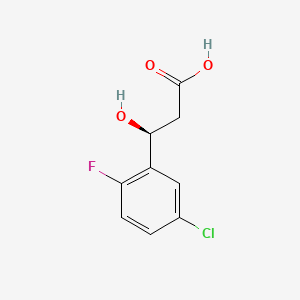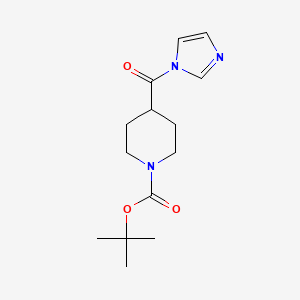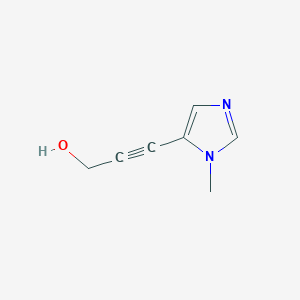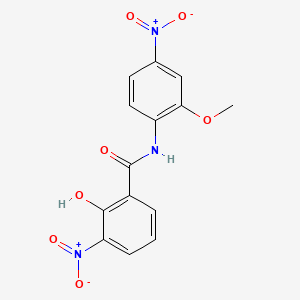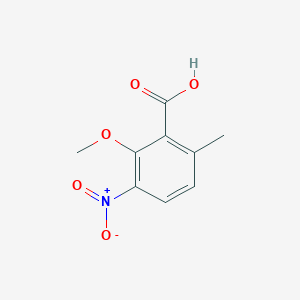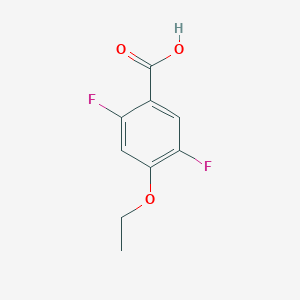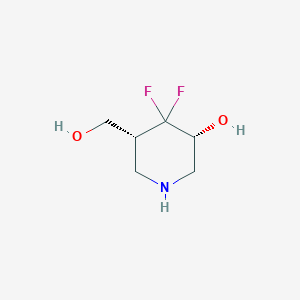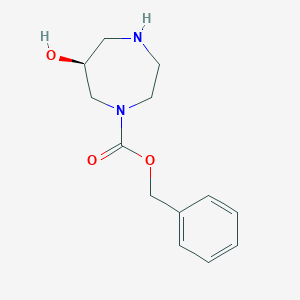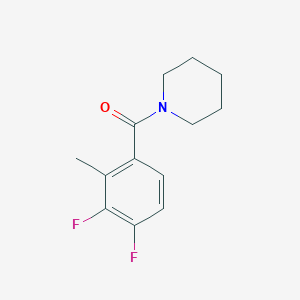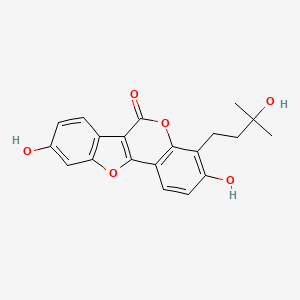
Dolichosin A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dolichosin A is a coumestan compound isolated from Glycine tabacina, a plant traditionally used in Chinese herbal medicine for treating rheumatoid arthritis and joint infections . This compound has shown significant anti-inflammatory and anti-arthritic properties, making it a subject of interest in pharmacological research .
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Dolichosin A would likely involve the extraction of the compound from Glycine tabacina using solvent extraction methods. This process would be followed by purification steps such as chromatography to isolate this compound in its pure form.
化学反応の分析
Types of Reactions
Dolichosin A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogens, alkylating agents, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated forms of this compound.
科学的研究の応用
Dolichosin A has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying coumestan chemistry and reactions.
Biology: Investigated for its effects on cellular processes and signaling pathways.
作用機序
Dolichosin A exerts its effects by inhibiting the activation of key signaling pathways involved in inflammation and osteoclastogenesis . Specifically, it blocks the PI3K/AKT and MAPK pathways, leading to reduced levels of pro-inflammatory mediators such as tumor necrosis factor-alpha, interleukin-6, and cyclooxygenase-2 . This inhibition results in decreased inflammation and osteoclast formation, making this compound a promising candidate for treating rheumatoid arthritis .
類似化合物との比較
Dolichosin A is unique among coumestans due to its specific inhibitory effects on the PI3K/AKT and MAPK pathways . Similar compounds include:
Coumestrol: Another coumestan with estrogenic activity and potential anti-cancer properties.
Psoralidin: A coumestan with anti-inflammatory and anti-cancer effects.
Wedelolactone: A coumestan known for its anti-inflammatory and hepatoprotective properties.
This compound stands out due to its strong anti-arthritic activity and specific molecular targets, making it a valuable compound for further research and development .
特性
分子式 |
C20H18O6 |
|---|---|
分子量 |
354.4 g/mol |
IUPAC名 |
3,9-dihydroxy-4-(3-hydroxy-3-methylbutyl)-[1]benzofuro[3,2-c]chromen-6-one |
InChI |
InChI=1S/C20H18O6/c1-20(2,24)8-7-11-14(22)6-5-13-17(11)26-19(23)16-12-4-3-10(21)9-15(12)25-18(13)16/h3-6,9,21-22,24H,7-8H2,1-2H3 |
InChIキー |
BWYQHLSVBXSHPS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CCC1=C(C=CC2=C1OC(=O)C3=C2OC4=C3C=CC(=C4)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[Bis(4-chlorophenyl)methylideneamino]-2-(4-methylphenyl)guanidine](/img/structure/B14020846.png)
